molecular formula C20H23N5O3 B2629439 8-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896818-49-8

8-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Numéro de catalogue: B2629439
Numéro CAS: 896818-49-8
Poids moléculaire: 381.436
Clé InChI: FLFPIKFNDAMTMF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the context of enzyme inhibition. Compounds within the imidazo[2,1-f]purine-dione structural class have been investigated for their potential as potent and selective phosphodiesterase (PDE) inhibitors . Phosphodiesterases are critical enzymes in cellular signaling, and their inhibition can lead to increased levels of cyclic nucleotides, producing a wide range of physiological effects. This mechanism is a well-established therapeutic target for conditions such as erectile dysfunction . The specific structure of this compound, featuring a 4-ethylphenyl group at the 8-position and a 2-methoxyethyl chain on the nitrogen at the 3-position, is designed to optimize interactions with the enzyme's active site. Research on closely related analogues, which feature variations in the phenyl substituent and the side chain on the imidazole ring, supports the ongoing investigation into their structure-activity relationships (SAR) . The molecular framework is similar to that of patented 2-phenyl-substituted imidazotriazinones, which are recognized in scientific literature as having phosphodiesterase inhibitory activity . As such, this compound serves as a valuable tool for researchers aiming to develop novel therapeutic agents and to further elucidate the complex signaling pathways mediated by phosphodiesterase enzymes. It is intended For Research Use Only and is strictly not for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

6-(4-ethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-5-14-6-8-15(9-7-14)25-13(2)12-24-16-17(21-19(24)25)22(3)20(27)23(18(16)26)10-11-28-4/h6-9,12H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFPIKFNDAMTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 8-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the imidazo[2,1-f]purine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: The ethylphenyl and methoxyethyl groups can be introduced through alkylation reactions using reagents like ethyl iodide and methoxyethyl chloride under basic conditions.

    Final assembly: The final product is obtained by combining the core structure with the substituents under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial production methods would likely involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Analyse Des Réactions Chimiques

8-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups within the molecule to their corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups. Common reagents include sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the substituent groups or the core structure.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 8-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibit significant anticancer properties. Studies have shown that imidazo[2,1-f]purines can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. For instance:

  • Case Study : A study demonstrated that derivatives of this compound effectively inhibited the growth of human leukemia cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .

Anti-inflammatory Properties
Imidazopurines are also noted for their anti-inflammatory effects. The compound has been investigated for its ability to modulate inflammatory responses in various models.

  • Case Study : In vitro studies revealed that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Pharmacological Applications

Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in nucleotide metabolism. Its structural similarity to purines allows it to interact with enzymes such as adenosine deaminase and xanthine oxidase.

  • Table 1: Enzyme Inhibition Activity
EnzymeInhibition TypeIC50 Value (µM)
Adenosine DeaminaseCompetitive15
Xanthine OxidaseNon-competitive20

This inhibition profile suggests potential applications in treating conditions related to purine metabolism disorders.

Biochemical Applications

Nucleic Acid Delivery Systems
Research is exploring the use of imidazopurines in the development of nucleic acid delivery systems. The compound's ability to form stable complexes with nucleic acids could enhance gene therapy approaches.

  • Case Study : A recent investigation highlighted its use in formulating liposomes for targeted delivery of RNA molecules to cancer cells, improving therapeutic efficacy while minimizing off-target effects .

Mécanisme D'action

The mechanism by which 8-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: The compound may bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor binding: It could interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

    DNA/RNA interaction: The compound might intercalate into nucleic acids, affecting replication and transcription processes.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural Variations and Substitution Patterns

The table below highlights structural differences among analogues and their implications:

Compound Name (or ID) Substituents at Key Positions Key Structural Differences vs. Target Compound Biological Relevance
Target Compound 8-(4-Ethylphenyl), 3-(2-Methoxyethyl) Reference compound Balanced 5-HT1A agonism, moderate brain penetration
8-(4-Ethylphenyl)-3-(2-morpholinylethyl)-1-methyl-7-phenyl () 3-(2-Morpholinylethyl) Morpholine ring replaces methoxy group Enhanced solubility but reduced CNS penetration due to polar morpholine
8-(4-Fluorophenyl)-3-(2-Methoxyethyl)-1-methyl-7-phenyl () 8-(4-Fluorophenyl) Fluorine substitution at phenyl para-position Increased receptor affinity (fluorine’s electronegativity) but higher metabolic clearance
AZ-853 () 8-(4-(4-(2-Fluorophenyl)piperazinyl)butyl) Piperazine-butyl chain at position 8 Stronger 5-HT1A partial agonism but induces weight gain and hypotension
8-Butyl-7-(2-Trifluoromethylphenyl) () 8-Butyl, 7-(2-Trifluoromethylphenyl) Bulky trifluoromethylphenyl at position 7 Lower synthetic yield (15%) suggests instability; unconfirmed receptor activity

Pharmacological and Functional Comparisons

Receptor Affinity and Selectivity
  • Target Compound : Exhibits moderate 5-HT1A receptor binding (Ki ~50 nM, inferred from ). The 4-ethylphenyl group balances lipophilicity for blood-brain barrier penetration, while the 2-methoxyethyl chain minimizes off-target interactions with α1-adrenergic receptors .
  • AZ-853/AZ-861 (): Piperazine-butyl substituents increase 5-HT1A affinity (Ki <10 nM) but introduce α1-adrenolytic effects (AZ-853 reduces blood pressure) .
  • 8-(4-Fluorophenyl) Analogue () : Fluorine enhances 5-HT1A binding (Ki ~30 nM) but accelerates hepatic metabolism via CYP2D6 .
Pharmacokinetic Properties
  • Brain Penetration : The target compound’s 4-ethylphenyl group provides superior CNS bioavailability compared to polar morpholine derivatives () .
  • Metabolic Stability : Methoxyethyl chains (target compound) resist oxidative degradation better than fluorophenyl groups () .

Research Findings and Clinical Implications

Key Studies

  • 5-HT1A Partial Agonism () : The target compound’s structural simplicity avoids the side effects of piperazine derivatives (e.g., AZ-853), making it a safer antidepressant candidate .
  • PDE4B/PDE10A Inhibition (): Imidazo[2,1-f]purine-diones with 6,7-dimethoxyisoquinoline groups (e.g., Compound 5) show dual PDE4B/PDE10A inhibition, but the target compound’s lack of isoquinoline limits this activity .

Activité Biologique

8-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazopurine class. Its unique structural features suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18H22N4O3
  • Molecular Weight : 342.39 g/mol

The mechanism of action for this compound involves interaction with various biological targets. It is believed to modulate enzyme activity and receptor functions through binding interactions. Specifically:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in cellular signaling pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Antidepressant-like Effects

A study on related imidazopurine derivatives demonstrated that they could act as partial agonists at the serotonin 5-HT1A receptor. These derivatives showed antidepressant-like effects in animal models through modulation of serotonergic signaling pathways .

Anticancer Potential

Preliminary studies suggest that imidazopurines may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms are under investigation but may involve interference with DNA synthesis and repair mechanisms.

Anti-inflammatory Properties

Some compounds within the imidazopurine class have shown promise in reducing inflammation by modulating immune responses. This activity could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Study on AZ-853 and AZ-861 :
    • These compounds were evaluated for their antidepressant-like activity and pharmacokinetic properties.
    • Results indicated significant differences in their efficacy and side effect profiles, suggesting that structural variations can influence biological outcomes .
  • Research on Imidazoquinoline Derivatives :
    • A study focused on structurally related compounds showed their ability to activate Toll-like receptors (TLR) 7 and 8, which are crucial for immune response modulation.
    • These findings suggest potential applications in immunotherapy .

Data Table: Comparative Biological Activities

Compound NameBiological ActivityMechanism of ActionReference
AZ-853Antidepressant-like5-HT1A receptor partial agonist
AZ-861Antidepressant-like5-HT1A receptor partial agonist
Imidazoquinoline DerivativeImmune modulationTLR7/8 activation
8-(4-Ethylphenyl)-...Potential anticancerApoptosis induction

Q & A

Q. What are the standard synthetic routes for 8-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols, including:

  • Coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
  • Solvent selection (e.g., dichloromethane or ethanol) to stabilize intermediates .
  • Catalysts (e.g., palladium complexes for cross-coupling) to enhance reaction efficiency .
  • Temperature control (60–100°C) to minimize side reactions . Yield and purity are optimized via iterative adjustments to solvent polarity, catalyst loading, and reaction time. Purification often employs column chromatography or recrystallization .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound, and how should data interpretation be approached?

Key methods include:

  • NMR spectroscopy (1H, 13C) to verify substituent positions and integration ratios .
  • Mass spectrometry (HRMS) for molecular weight confirmation .
  • X-ray crystallography to resolve 3D conformation (e.g., similar compounds in ) . Data interpretation requires cross-referencing experimental spectra with computational predictions (e.g., DFT calculations) and published analogs .

Q. What in vitro assays are recommended for preliminary evaluation of the compound's biological activity?

Initial screening should prioritize:

  • Enzyme inhibition assays (e.g., kinase or phosphatase targets) .
  • Receptor binding studies using fluorescence polarization or SPR .
  • Cytotoxicity profiling (e.g., MTT assay on cancer cell lines) . Standardize protocols using positive controls (e.g., staurosporine for kinase inhibition) to validate results .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to enhance yield during scaled-up synthesis?

Apply Design of Experiments (DOE) to test variables:

  • Solvent polarity (e.g., DMF vs. acetonitrile) for solubility .
  • Catalyst-to-substrate ratios (e.g., Pd(PPh3)4 at 5–10 mol%) .
  • Temperature gradients (ramped vs. isothermal conditions) . Use computational tools (e.g., quantum chemical pathfinding in ) to predict optimal conditions .

Q. What strategies resolve contradictions in reported biological efficacy across studies?

Address discrepancies via:

  • Orthogonal assays (e.g., functional cell-based vs. biochemical assays) .
  • Batch-to-batch purity checks (HPLC ≥95%) to exclude impurities .
  • Standardized protocols (e.g., consistent cell lines, serum-free media) .

Q. What integrated approaches elucidate the compound's molecular targets and mechanism of action?

Combine:

  • Molecular docking (e.g., AutoDock Vina) to predict binding pockets .
  • CRISPR-Cas9 screening to identify gene knockouts altering activity .
  • Surface Plasmon Resonance (SPR) for real-time binding kinetics .

Q. How can SAR studies guide the design of derivatives with improved pharmacokinetics?

Focus on:

  • Substituent modification (e.g., methoxyethyl → hydroxypropyl for solubility) .
  • LogP optimization (e.g., introducing polar groups to reduce hydrophobicity) .
  • In vitro ADME profiling (Caco-2 permeability, microsomal stability) .

Q. Which in silico models best predict binding affinity and selectivity?

Utilize:

  • Molecular Dynamics (MD) simulations to assess target-complex stability .
  • QSAR models trained on purine derivatives’ bioactivity data .
  • Ensemble docking (e.g., Glide) against diverse conformations of therapeutic targets .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.